Boc-L-Pentafluorophenylalanine
Description
Strategies for Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through various methodologies, ranging from conventional approaches to more sophisticated stereoselective and radiolabeling techniques.
The most common and straightforward method for the preparation of this compound involves the reaction of L-pentafluorophenylalanine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like a mixture of dioxane and water or acetone and water. The amino group of L-pentafluorophenylalanine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amino acid. The process is generally high-yielding and allows for the large-scale production of the desired compound. orgsyn.orggoogle.com
A typical procedure involves dissolving L-pentafluorophenylalanine in a mixture of an organic solvent and water, followed by the addition of a base to deprotonate the amino group. Subsequently, di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature until completion. orgsyn.org After an acidic workup to neutralize the excess base and protonate the carboxylic acid, the product is extracted with an organic solvent and purified, often by crystallization. orgsyn.org
Table 1: Conventional Synthesis of Boc-Amino Acids
| Amino Acid | Reagents | Solvent System | Yield | Reference |
|---|---|---|---|---|
| L-Phenylalanine | Di-tert-butyl dicarbonate, NaOH | tert-Butyl alcohol/Water | 78-87% | orgsyn.org |
| L-Phenylalanine | Di-tert-butyl dicarbonate, Triethylamine | Acetone/Water | 89.8% | google.com |
Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of amino acid derivatives for biological applications. Stereoselective synthetic routes are employed to ensure the exclusive or predominant formation of the desired L-enantiomer.
One powerful strategy involves the use of chiral auxiliaries. For instance, the Schöllkopf reagent, a chiral bis-lactim ether, can be alkylated with pentafluorobenzyl bromide. Subsequent hydrolysis of the resulting intermediate yields the methyl ester of L-pentafluorophenylalanine, which can then be N-protected with the Boc group. nih.gov Another approach utilizes chiral imidazolidinone auxiliaries. Stereoselective benzylation of an (S)-imidazolidinone with a tetrafluorobenzyl bromide, followed by acidic hydrolysis, affords the corresponding tetrafluorophenylalanine. nih.gov
Asymmetric phase-transfer catalysis is another effective method for establishing the stereochemistry of α-amino acids. uni-giessen.denih.govnih.gov In this approach, a glycine Schiff base is alkylated with a substituted benzyl bromide in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. The catalyst creates a chiral environment that directs the alkylation to occur stereoselectively, leading to the desired enantiomer of the amino acid derivative. uni-giessen.de
Table 2: Stereoselective Synthesis Methods for Fluorinated Phenylalanine Derivatives
| Method | Chiral Controller | Key Transformation | Reference |
|---|---|---|---|
| Chiral Auxiliary | Schöllkopf reagent | Alkylation with fluorinated benzyl bromides | nih.gov |
| Chiral Auxiliary | (S)-Imidazolidinone | Stereoselective benzylation | nih.gov |
| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Asymmetric α-alkylation of a glycine Schiff base | uni-giessen.de |
Radiolabeled analogs of L-pentafluorophenylalanine, particularly with the positron-emitting isotope fluorine-18 (¹⁸F), are valuable tools for positron emission tomography (PET) imaging in oncology and neuroscience. nih.govnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiofluorination methods. nih.gov
A prominent method for the radiosynthesis of ¹⁸F-labeled aromatic amino acids is the copper-mediated radiofluorination of aryl boronic ester precursors. nih.govresearchgate.net This involves the reaction of a precursor molecule, such as a pinacol boronate derivative of a protected phenylalanine, with [¹⁸F]fluoride in the presence of a copper catalyst. nih.gov The reaction is typically performed at elevated temperatures and can be automated for routine production of the radiotracer. acs.org
Another approach is the radiofluorination of arylstannane precursors. Aryltrialkylstannanes can undergo nucleophilic radiofluorination with [¹⁸F]fluoride, often mediated by a copper catalyst. acs.org This method has been successfully applied to the synthesis of protected [¹⁸F]F-phenylalanine derivatives. acs.org Direct radiofluorination of phenylalanine itself with [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite has also been reported, though it can lead to a mixture of isomers. beilstein-journals.org
Table 3: Radiofluorination Methods for Phenylalanine Analogs
| Method | Precursor | Key Reagents | Reference |
|---|---|---|---|
| Copper-mediated radiofluorination | Aryl boronic ester | [¹⁸F]Fluoride, Copper catalyst | nih.govresearchgate.net |
| Copper-mediated radiofluorination | Arylstannane | [¹⁸F]Fluoride, Copper catalyst | acs.org |
| Direct radiofluorination | L-Phenylalanine | [¹⁸F]F₂ or [¹⁸F]AcOF | beilstein-journals.org |
Protecting Group Chemistry of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. Its popularity stems from its ease of introduction and its selective removal under acidic conditions.
In peptide synthesis, it is essential to temporarily block the reactivity of the α-amino group of an amino acid to prevent self-polymerization and to ensure that peptide bond formation occurs in a controlled, stepwise manner. peptide.com The Boc group serves this purpose effectively. By converting the nucleophilic amino group into a carbamate, its reactivity is significantly diminished, allowing for the selective activation of the carboxyl group for coupling with the amino group of another amino acid. nih.gov
The Boc group is stable to a wide range of reaction conditions used in peptide synthesis, including the basic conditions often employed for the coupling step. Boc-protected amino acids, such as this compound, are key intermediates in solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. nih.govchempep.com The Boc/Bzl (benzyl) protection strategy is a classic approach in SPPS, where the Boc group provides temporary protection of the N-terminus, and benzyl-based groups offer more permanent protection for reactive side chains. peptide.comseplite.com
A key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting other protecting groups that are stable to acid, such as benzyl esters or ethers, unless very strong acids are used. peptide.com Trifluoroacetic acid (TFA) is the most commonly used reagent for the deprotection of the Boc group. commonorganicchemistry.comfiveable.me
The deprotection is typically carried out by treating the Boc-protected amino acid or peptide with a solution of TFA in a solvent like dichloromethane (DCM). chempep.comjk-sci.com Concentrations of TFA can range from 20% to 100%, with a 50% TFA/DCM solution being a common choice in SPPS. peptide.comchempep.com The mechanism of deprotection involves the protonation of the carbamate carbonyl oxygen by TFA, which facilitates the loss of a stable tert-butyl cation. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to release the free amine as its trifluoroacetate salt. commonorganicchemistry.com
The tert-butyl cation generated during deprotection can potentially react with nucleophilic amino acid side chains, such as those of tryptophan or methionine. To prevent these side reactions, scavengers like dithiothreitol or anisole are often added to the deprotection solution. peptide.com
Table 4: Common Conditions for Boc Deprotection with TFA
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 15-30 min | peptide.comchempep.com |
| Neat Trifluoroacetic acid (TFA) | None | Room temperature, short reaction time | chempep.com |
Derivatization and Structural Modification Reactions
The chemical versatility of this compound extends beyond its direct use as an amino acid analog. The pentafluorophenyl ring serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Chemical Functionalization of the Pentafluorophenyl Moiety
The strong electron-withdrawing character of the fluorine atoms renders the pentafluorophenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical functionalization, with a notable regioselectivity for the para-position.
Nucleophilic Aromatic Substitution: Thiols are particularly effective nucleophiles for the selective substitution of the para-fluorine atom of pentafluorophenyl groups. This reaction, often referred to as the para-fluoro-thiol reaction, proceeds under mild, metal-free conditions and is highly selective for thiols over other nucleophiles like amines. researchgate.net The process typically involves the deprotonation of the thiol by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a thiolate anion which then displaces the fluoride at the C4 position of the pentafluorophenyl ring. researchgate.net This methodology provides a straightforward route to novel thiophenylalanine derivatives.
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Thiophenol | DBU, Ambient Temperature | Boc-L-(4-thiophenyl)phenylalanine derivative | High | researchgate.net |
| Alkyl Thiols | Base (e.g., K₂CO₃), 80°C | Boc-L-(4-alkylthio)phenylalanine derivative | >95% | researchgate.net |
This table presents representative examples of nucleophilic aromatic substitution reactions on pentafluorophenyl moieties, illustrating the conditions and high yields achievable.
While less common, palladium-catalyzed cross-coupling reactions represent another avenue for the functionalization of the pentafluorophenyl group. The Suzuki-Miyaura coupling, a powerful tool for the formation of C-C bonds, has been successfully applied to pentafluorophenylboronic acid, which is known to be a challenging substrate under standard conditions. elsevierpure.comresearchgate.netnih.gov The development of specific catalytic systems, often involving a combination of a palladium catalyst, a base (e.g., CsF), and an additive (e.g., Ag₂O), has enabled the efficient coupling of pentafluorophenylboronic acid with aryl halides. elsevierpure.comresearchgate.netnih.gov While direct application to this compound is not extensively documented, the principles established with simpler pentafluorophenyl compounds suggest the feasibility of such transformations.
| Coupling Partner | Catalyst System | Product | Yield | Reference |
| Phenyl Iodide | Pd(PPh₃)₄/CsF/Ag₂O | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90% | elsevierpure.comnih.gov |
| Phenyl Bromide | Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90% | elsevierpure.comnih.gov |
This table summarizes effective conditions for the Suzuki-Miyaura coupling of pentafluorophenylboronic acid, highlighting the high yields obtained with optimized catalyst systems.
Coupling Reactions for Peptide and Conjugate Formation
This compound is a valuable component in the synthesis of peptides and bioconjugates. Its incorporation can be achieved through standard peptide coupling methodologies, and the pentafluorophenyl moiety can also serve as an activating group for the formation of amide bonds.
Peptide Bond Formation: The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group of L-pentafluorophenylalanine allows for its use in stepwise peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.gov In this methodology, the carboxylic acid of the Boc-protected amino acid is activated by a coupling reagent to facilitate the formation of an amide bond with the free amino group of the growing peptide chain attached to a solid support. bachem.com A wide array of coupling reagents has been developed to ensure efficient and racemization-free peptide bond formation. uni-kiel.de
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and aminium/uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). bachem.compeptide.com The choice of coupling reagent and additives, such as 1-hydroxybenzotriazole (HOBt), is crucial for optimizing coupling efficiency and minimizing side reactions. peptide.com
| Coupling Reagent | Additive | Key Features |
| DCC | HOBt or HOSu | Widely used, cost-effective; byproduct removal can be challenging. bachem.com |
| BOP | - | Excellent coupling efficiency, good solubility; produces carcinogenic HMPA. bachem.compeptide.com |
| HBTU/TBTU | HOBt | Very efficient, rapid coupling, low racemization. peptide.com |
| HATU | - | Highly effective, especially for hindered couplings. |
This table outlines several common coupling reagents used in peptide synthesis, highlighting their key characteristics.
Pentafluorophenyl Esters as Active Esters: The pentafluorophenyl ester of a Boc-protected amino acid is a highly reactive species that can be used directly for peptide bond formation. These active esters are stable enough to be isolated and purified, yet sufficiently reactive to acylate the amino group of another amino acid under mild conditions. nih.govrsc.org The use of Boc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis has been shown to yield products with purity and coupling rates comparable to those achieved with symmetrical anhydrides. nih.gov This approach offers a convenient method for the introduction of amino acid residues into a peptide chain.
Bioconjugation: The reactivity of the pentafluorophenyl group also lends itself to bioconjugation applications. Peptides containing a pentafluorophenylalanine residue can be selectively modified through nucleophilic aromatic substitution. For example, the reaction with thiol-containing molecules, such as cysteine residues in proteins or thiol-modified oligonucleotides, can be used to form stable thioether linkages under mild conditions. nih.gov This strategy allows for the site-specific labeling of biomolecules for applications in diagnostics and therapeutics. nih.gov
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the stepwise assembly of peptide chains on an insoluble polymer support. arizona.edu this compound has proven to be a valuable component in this technique. ethz.ch
The tert-butyloxycarbonyl (Boc) protecting group strategy is a classical approach in SPPS. peptide.comnih.gov In this method, the N-α-amino group of the incoming amino acid is protected by a Boc group, which is labile to acid. The general cycle of SPPS involves the attachment of the C-terminal amino acid to a resin, followed by repeated cycles of N-α-deprotection and coupling of the next Boc-protected amino acid. peptide.com
The integration of this compound follows these standard Boc chemistry protocols. The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). chempep.com Following deprotection, the newly exposed N-terminus of the resin-bound peptide is neutralized, and the next amino acid, in this case, this compound, is introduced with a coupling agent to facilitate peptide bond formation.
Table 1: General Steps in Boc-SPPS Cycle
| Step | Description | Reagents |
|---|---|---|
| 1. Deprotection | Removal of the N-α-Boc protecting group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| 2. Neutralization | Neutralization of the resulting trifluoroacetate salt to free the N-terminal amine. | Base such as Diisopropylethylamine (DIEA) in DCM |
| 3. Coupling | Activation and coupling of the incoming Boc-protected amino acid. | Coupling reagents (e.g., HBTU, HATU) and a base |
| 4. Washing | Removal of excess reagents and byproducts. | Various solvents (e.g., DCM, DMF, IPA) |
The two predominant strategies in SPPS are the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. americanpeptidesociety.org The choice between them depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org
The Boc strategy utilizes acid-labile protecting groups for the α-amino group and typically requires strong acids like hydrogen fluoride (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. americanpeptidesociety.orgpeptide.com In contrast, the Fmoc strategy employs a base-labile Fmoc group for N-α-protection, which is removed by a base like piperidine. peptide.comnih.gov The final cleavage and side-chain deprotection in Fmoc chemistry are accomplished with a milder acid, usually TFA. peptide.comiris-biotech.de
While Fmoc chemistry is often favored for its milder deprotection conditions, Boc chemistry can be advantageous for synthesizing certain "difficult" or hydrophobic sequences where peptide aggregation can be an issue. peptide.comnih.gov The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation. peptide.compeptide.com The incorporation of the bulky and hydrophobic pentafluorophenyl group of this compound can sometimes contribute to aggregation, making the choice of strategy particularly important.
Table 2: Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy |
|---|---|---|
| N-α-Protecting Group | tert-butyloxycarbonyl (Boc) americanpeptidesociety.org | 9-fluorenylmethyloxycarbonyl (Fmoc) americanpeptidesociety.org |
| Deprotection Condition | Acidic (e.g., TFA) peptide.com | Basic (e.g., Piperidine) peptide.com |
| Final Cleavage/Side-Chain Deprotection | Strong Acid (e.g., HF) nih.govpeptide.com | Mild Acid (e.g., TFA) iris-biotech.de |
| Advantages | Can be better for hydrophobic/aggregating sequences. peptide.com | Milder conditions, compatible with a wider range of modifications. nih.goviris-biotech.de |
| Disadvantages | Requires harsh cleavage conditions. iris-biotech.de | Can be challenging for certain sequences prone to side reactions under basic conditions. |
Synthesizing peptides containing bulky or hydrophobic residues like pentafluorophenylalanine can present challenges, leading to incomplete reactions and the formation of deletion sequences. nih.gov Optimizing the coupling and deprotection steps is crucial for success.
For difficult coupling reactions involving this compound, strategies include using more potent coupling reagents like HATU or HBTU, increasing the coupling time, and performing the reaction at elevated temperatures. peptide.com In situ neutralization protocols, where neutralization and coupling occur simultaneously, have been shown to be particularly effective for difficult sequences in Boc chemistry by minimizing the time the free amine is exposed and prone to aggregation. peptide.comnih.gov
Deprotection can also be optimized. For instance, using 100% TFA can lead to faster Boc group removal. nih.gov Careful selection of washing steps between deprotection and coupling is also critical to ensure the complete removal of reagents and byproducts that could interfere with the subsequent steps. peptide.com
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for specific research applications. acs.orgmdpi.com In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each step.
This compound can be readily incorporated in solution-phase synthesis. The protocols generally involve the coupling of a Boc-protected amino acid to the free amine of another amino acid or peptide ester in a suitable solvent, mediated by a coupling agent. mdpi.com Subsequent deprotection of the Boc group with an acid like TFA allows for the stepwise elongation of the peptide chain. mdpi.com Though potentially more labor-intensive due to the need for purification at each stage, solution-phase synthesis can offer advantages in terms of scalability and the ability to characterize intermediates. acs.org
Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. ljmu.ac.uk Constrained peptides are cyclic or stapled peptides with restricted conformational freedom, which can lead to increased potency and selectivity. acs.org
The pentafluorophenyl group of this compound is a valuable tool in this context. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. google.com This reactivity can be exploited to create macrocyclic peptidomimetics by reacting the pentafluorophenylalanine residue with a nucleophilic side chain, such as the thiol group of cysteine, within the same peptide chain. google.com This "stapling" can lock the peptide into a specific conformation, often enhancing its biological activity. google.com The synthesis of such complex structures often benefits from the strategic use of protecting groups like Boc, which can be selectively removed to allow for specific chemical modifications. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of chemical compounds. In the context of this compound, NMR is instrumental in confirming its identity and purity, as well as in studying its conformational properties and interactions in various chemical and biological systems. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-faceted NMR analysis.
Research utilizing NMR spectroscopy provides detailed insights into the molecular structure of this compound. Specific chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra are characteristic of the compound's unique electronic environment, which is heavily influenced by the electron-withdrawing pentafluorophenyl group and the bulky tert-butoxycarbonyl (Boc) protecting group.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the protons of the Boc group, the alpha-carbon, and the beta-carbons of the alanine side chain. The protons of the tert-butyl group typically appear as a singlet, while the alpha- and beta-protons exhibit more complex splitting patterns due to their coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. libretexts.org The signals for the carbonyl carbons of the Boc and the carboxylic acid groups are typically found downfield. libretexts.org The carbon atoms of the pentafluorophenyl ring show characteristic splitting patterns due to coupling with the fluorine atoms. The chemical shifts of the carbon nuclei are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds like this compound. nih.gov The spectrum reveals distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. The chemical shifts and coupling constants between the fluorine atoms provide valuable structural information. rsc.org The sensitivity of ¹⁹F chemical shifts to the local environment makes it a powerful probe for studying interactions and conformational changes. nih.govnih.gov
The following tables summarize typical NMR data for this compound and related structures, compiled from various research findings.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
| Boc (9H) | ~1.37 | s | DMSO-d6 |
| β-CH₂ (2H) | ~2.98 - 3.24 | m | DMSO-d6 |
| α-CH (1H) | ~4.24 | qd | DMSO-d6 |
| NH (1H) | ~7.75 | d | DMSO-d6 |
Data compiled from a study on Z-L-pentafluorophenylalanine, which provides insight into the expected regions for the protons in a similar chemical environment. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Chemical Shift (ppm) | Solvent |
| Boc C(CH₃)₃ | ~28.57 | DMSO-d6 |
| β-CH₂ | ~34.80 | DMSO-d6 |
| α-CH | ~53.67 | DMSO-d6 |
| Boc C=O | ~156.25 | DMSO-d6 |
| Acid C=O | ~172.07 | DMSO-d6 |
Note: These values are illustrative and based on data for similar Boc-protected amino acids. nih.gov Actual values for this compound may vary.
Interactive Data Table: ¹⁹F NMR Chemical Shifts (δ) in ppm
| Fluorine Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent |
| ortho (2F) | ~ -142.5 | dd | DMSO-d6 | |
| para (1F) | ~ -157.2 | t | DMSO-d6 | |
| meta (2F) | ~ -161.2 | td | DMSO-d6 |
Data sourced from research on Z-L-pentafluorophenylalanine, indicating the characteristic pattern for the pentafluorophenyl group. rsc.org
The application of various NMR techniques, including two-dimensional methods like COSY and HSQC, can further aid in the unambiguous assignment of all proton and carbon signals, providing a comprehensive structural characterization of this compound. These spectroscopic data are crucial for researchers in peptide synthesis and medicinal chemistry who utilize this compound as a building block for more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKQMIDSLETST-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Peptide and Peptidomimetic Synthesis
Circular Dichroism (CD) for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgspringernature.com By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 190-250 nm), CD provides information on the proportions of α-helices, β-sheets, and random coil structures. americanpeptidesociety.orgnih.gov
X-ray Crystallography and Other Diffraction Methods
X-ray crystallography provides the most precise, atomic-level picture of the three-dimensional structure of molecules, including peptides containing modified amino acids. anton-paar.com This technique requires the growth of a single, high-quality crystal of the peptide. When X-rays are directed at the crystal, they diffract in a pattern that is dependent on the arrangement of atoms within the crystal lattice. anton-paar.compages.dev
F Nmr for Structural Probing and Environmental Sensing
Use in Peptide Synthesis
Boc-L-pentafluorophenylalanine is a key building block in peptide synthesis, particularly for creating fluorinated peptides. chemimpex.com The Boc group provides robust protection for the amine functionality during the coupling of amino acids in solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com The incorporation of pentafluorophenylalanine into a peptide chain can significantly alter the peptide's properties. nih.gov These modifications can lead to enhanced stability against enzymatic degradation and improved bioactivity. chemimpex.comnih.gov
Role as a Molecular Probe
The pentafluorophenyl group serves as an effective probe for studying molecular environments. nih.gov Its distinct spectroscopic signature in ¹⁹F NMR (Nuclear Magnetic Resonance) allows researchers to investigate protein structure, protein-protein interactions, and protein-ligand binding. nih.govacs.orgnih.gov By substituting a natural phenylalanine residue with pentafluorophenylalanine, scientists can gain insights into the local hydrophobic environment within a protein. nih.gov This technique is particularly useful for studying interactions at protein-protein interfaces. nih.gov
Applications in Drug Discovery
In the field of drug discovery, incorporating this compound into potential drug candidates can enhance their therapeutic properties. chemimpex.com The fluorine atoms can improve metabolic stability, bioavailability, and binding affinity to target receptors or enzymes. chemimpex.comnih.gov The unique electronic nature of the pentafluorophenyl ring can lead to stronger interactions with biological targets, making it a valuable component in the design of novel pharmaceuticals. chemimpex.com
Influence on Peptide and Protein Structure and Function
Modulation of Peptide Conformation and Stability
The introduction of F5Phe can significantly alter the conformational landscape and stability of peptides. americanpeptidesociety.org Peptides with stable secondary or tertiary structures, such as alpha-helices or beta-sheets, often exhibit greater resistance to degradation due to their compact nature, which limits access to cleavage sites. americanpeptidesociety.org The fluorinated aromatic side chain of F5Phe influences the local and global folding of the peptide backbone.
The effect of pentafluorophenylalanine on canonical secondary structures like α-helices and β-sheets is multifaceted. Research indicates that the high degree of fluorination in amino acids can, in some contexts, decrease their intrinsic propensity to form helices. nih.gov For instance, measurements of the helix propensity (w) for (S)-pentafluorophenylalanine (Pff) showed that fluorination can reduce the helix-forming tendency of an amino acid by a significant margin. nih.gov
However, when F5Phe is strategically placed to facilitate specific interactions, it can stabilize helical structures. Studies on i, i+4 aromatic side chain-side chain interactions within Ala-Lys host peptides demonstrated that a phenylalanine-pentafluorophenylalanine (F-F5Phe) pairing significantly enhanced helicity. researchgate.net This stabilizing effect was particularly pronounced at the C-terminus of the helix, suggesting that these interactions are an effective method for α-helix C-capping. researchgate.net Similarly, "stapling" a peptide, a method of introducing a synthetic brace, using a linker that includes a pentafluorophenylalanine residue can also stabilize its helical conformation. google.com
Beyond α-helices, F5Phe influences other helical forms. In proline-rich sequences, the incorporation of F5Phe promotes the formation of a polyproline II (PPII) helix, a fundamental secondary structure known for its rigidity. acs.org The electron-withdrawing nature of the F5Phe ring weakens unfavorable aromatic-proline interactions that can disrupt the PPII structure. acs.org In the context of β-sheets, which are key structural elements in many proteins, the ability of fluorinated amino acids to influence folding can be exploited in biomolecular design. mdpi.com For example, attaching L-pentafluorophenylalanine to the N-terminus of a collagen model peptide was shown to induce end-to-end fibril stacking, mimicking native collagen assembly. mdpi.com
| Secondary Structure | Observed Effect of F5Phe Incorporation | Underlying Mechanism/Context | Reference |
|---|---|---|---|
| α-Helix | Can decrease intrinsic helix propensity | General effect of high fluorination on a single residue. | nih.gov |
| α-Helix | Can stabilize the structure | Favorable i, i+4 aromatic-aromatic interactions (F-F5Phe); peptide stapling. | researchgate.netgoogle.com |
| β-Sheet / Fibrils | Can promote fibril stacking | Used in a collagen model peptide to induce end-to-end assembly. | mdpi.com |
| Polyproline II (PPII) Helix | Promotes PPII helix formation | Weakens disruptive aromatic-proline interactions due to electron-withdrawing effects. | acs.org |
Conformational dynamics, the range of motions and structural forms accessible to a peptide, are critical for function. rsc.org The introduction of F5Phe can significantly alter these dynamics. One key area of influence is on the isomerization of proline peptide bonds. The cis/trans isomerization of the bond preceding a proline residue is often a rate-limiting step in protein folding. fu-berlin.de The strong inductive effect of fluorine can modulate these kinetics. fu-berlin.de Specifically, in proline-rich peptides, incorporating F5Phe was found to reduce the population of species with cis amide bonds. acs.org This simplifies the conformational landscape by favoring the all-trans-amide bond state, leading to a more defined structure. acs.org This conformational control can be exploited in designing peptides that bind to specific targets. mdpi.com
Effects on Intermolecular Interactions
The electron-deficient pentafluorophenyl ring of F5Phe dramatically alters the nature of intermolecular interactions compared to the electron-rich ring of phenylalanine. This modification affects cation-π interactions, protein-protein and protein-membrane binding, and introduces the possibility of halogen bonding.
Cation-π interactions, an electrostatic attraction between a cation and the face of an aromatic ring, are important in protein structure and recognition. rsc.orgcaltech.edu In proteins, this often occurs between the positively charged side chains of lysine (B10760008) or arginine and the aromatic side chains of phenylalanine, tyrosine, or tryptophan. rsc.org The incorporation of F5Phe serves as a powerful probe for these interactions. The five electron-withdrawing fluorine atoms pull electron density from the aromatic π-system, reducing its negative electrostatic potential. fu-berlin.de
This modification effectively destabilizes or "knocks out" cation-π interactions. nih.govnih.gov Researchers have leveraged this effect to experimentally distinguish between cation-π interactions and other hydrophobic interactions, such as membrane insertion. rsc.orgnih.govnih.gov If substituting a native aromatic residue with F5Phe weakens binding to a positively charged ligand (like a phospholipid headgroup), it indicates the original interaction was a cation-π bond. nih.gov Conversely, if binding is enhanced, it suggests the interaction was primarily hydrophobic, benefiting from the increased hydrophobicity of F5Phe. nih.govnih.gov
| Property | Phenylalanine (Phe) | Pentafluorophenylalanine (F5Phe) | Reference |
|---|---|---|---|
| Aromatic Ring | Electron-rich π-system | Electron-deficient π-system | fu-berlin.de |
| Cation-π Interaction | Favorable; acts as the π-system donor. | Unfavorable; the electron-withdrawing fluorine atoms destabilize the interaction. | rsc.orgnih.govnih.gov |
| Hydrophobicity | Hydrophobic | More hydrophobic than Phe. | nih.govnih.gov |
| Primary Use in Studies | Component of natural proteins. | A tool to probe and differentiate cation-π from hydrophobic interactions. | rsc.orgnih.govnih.gov |
The unique properties of F5Phe also affect broader protein-protein and protein-membrane interactions. Protein-protein interfaces are extensive and dynamic areas crucial for biological signaling. ista.ac.atmdpi.com Studies on the p53 tumor suppressor protein's tetramerization domain showed that replacing phenylalanine residues at the protein-protein interface with F5Phe did not significantly alter the tetramer's stability. nih.gov This indicates that F5Phe can be successfully accommodated at interfaces where π-stacking interactions are important. nih.gov
In the context of protein-membrane interactions, the increased hydrophobicity of F5Phe enhances the tendency of peptides to insert into or associate with lipid bilayers. fu-berlin.denih.gov This property, combined with its inability to form strong cation-π bonds, makes it an ideal tool for dissecting the binding modes of peripheral membrane proteins. nih.gov Fluorination can increase a peptide's affinity for membranes by promoting self-association within the lipid environment. fu-berlin.de
The substitution of hydrogen with fluorine introduces the possibility of halogen bonding, a non-covalent interaction that is directionally analogous to the more familiar hydrogen bond. mappingignorance.orgnih.gov In a halogen bond (C-X···B), the halogen atom (X) acts as an electrophilic "donor" interacting with a Lewis base (B). mappingignorance.org This is due to a region of positive electrostatic potential, called a σ-hole, which forms on the halogen atom opposite to the covalent bond. nih.gov The strength of this interaction increases with the polarizability of the halogen, in the order Cl < Br < I. nih.gov
While fluorine is generally not considered a strong halogen bond donor due to its high electronegativity and low polarizability, the pentafluorophenyl group as a whole can participate in unique interactions. nih.gov The electron-withdrawing fluorine atoms also influence the strength of nearby hydrogen bonds, which are critical for forming secondary structures. fu-berlin.de More significantly, heavier halogens can form strong halogen bonds in biological systems. nih.govnih.gov Studies have shown that a halogen bond can be engineered into a peptide to stabilize a β-hairpin structure with a strength comparable to a hydrogen bond. nih.gov Halogen bonds can also act cooperatively and orthogonally with hydrogen bonds, for instance, when a halogen and a hydrogen donor interact with the same carbonyl group acceptor in a protein-ligand complex. unimi.it This provides a sophisticated tool for rational drug design and the engineering of protein and peptide structures. nih.gov
| Feature | Hydrogen Bond (A-H···B) | Halogen Bond (R-X···B) | Reference |
|---|---|---|---|
| Nature of Interaction | Electrostatic interaction between a covalently bonded hydrogen (H) and a Lewis base (B). | Interaction between an electrophilic region (σ-hole) on a halogen (X) and a Lewis base (B). | mappingignorance.orgnih.gov |
| Directionality | Highly directional, along the A-H bond axis. | Highly directional, along the R-X bond axis. | nih.gov |
| Strength | Variable, can be weak to strong. | Variable, strength generally increases from Cl to Br to I. Fluorine is a very weak donor. | nih.gov |
| Role in Peptides | Fundamental to secondary structure (α-helices, β-sheets). | Can be engineered to stabilize folds (e.g., β-hairpins) and mediate protein-ligand recognition. | nih.govnih.gov |
Enzymatic and Biological Activity Modulation
The incorporation of L-pentafluorophenylalanine (Phe(F5)), often facilitated by its N-Boc protected form, Boc-L-pentafluorophenylalanine, into peptide and protein structures offers a powerful tool for modulating their enzymatic and biological functions. The unique physicochemical properties of the pentafluorophenyl ring, including its high hydrophobicity, distinct electrostatic potential, and ability to form specific non-covalent interactions, are key to these modulations. nih.govnih.govbeilstein-journals.org
Design of Enzyme Inhibitors and Probes
The strategic replacement of naturally occurring amino acids with Phe(F5) has become a valuable strategy in the design of potent and selective enzyme inhibitors and activity-based probes (ABPs). nih.govbeilstein-journals.org The introduction of fluorine atoms into the phenyl ring of phenylalanine alters its electronic properties and hydrophobicity, which can enhance binding affinity to an enzyme's active site. nih.govbeilstein-journals.org These fluorinated analogs can also improve the metabolic stability of peptide-based inhibitors. nih.gov
Activity-based protein profiling (ABPP) is a chemoproteomic technique that utilizes ABPs to covalently label active enzymes in complex biological systems. chemrxiv.org These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis. researchgate.net this compound can be incorporated into the recognition element of ABPs to enhance their selectivity and binding affinity. The Boc (tert-butyloxycarbonyl) protecting group is crucial during the synthesis of these complex molecules, ensuring that the amino group of Phe(F5) does not react prematurely. mdpi.com This protecting group is then removed in a later synthetic step to yield the final, active probe. mdpi.com
Research has shown that the increased size of substituents on an inhibitor can enhance binding affinity up to a certain point, after which steric hindrance prevents binding. nih.gov This "lock-and-key" principle can be exploited using Phe(F5) to design highly selective inhibitors for specific enzyme isoforms. nih.gov For example, the substitution of phenylalanine with fluorinated derivatives has been used to probe the role of CH/π interactions in receptor activation, leading to the design of peptides with enhanced biological activity. oup.com
| Compound/Probe Type | Target Enzyme/Protein Class | Key Finding/Application |
|---|---|---|
| Peptides with (F5)Phe substitutions | Thrombin Receptor | Replacement of Phenylalanine with trifluorophenylalanines helped identify essential hydrogens for CH/π interactions, enhancing biological activity. oup.com |
| Diaryl phosphonate-based ABPs | Trypsin-like serine proteases | Boc-protected amino aldehydes are key intermediates in the synthesis of these probes. nih.gov |
| Diazirine-based ABPs | Sirtuins | N(ε)-Boc-protected tripeptides are used as precursors for the synthesis of these photoaffinity probes. mdpi.com |
Impact on Protein Folding and Stability
The introduction of Phe(F5) into a protein's sequence can have significant, though context-dependent, effects on its folding and thermodynamic stability. nih.govnih.gov The high hydrophobicity of the pentafluorophenyl side chain generally favors its burial within the protein's hydrophobic core. acs.org Furthermore, the potential for favorable aryl-perfluoroaryl stacking interactions, which can be stronger than conventional aryl-aryl interactions, can contribute to increased stability. nih.gov
However, the increased size and altered electrostatic nature of the pentafluorophenyl group can also lead to destabilization if it introduces steric clashes or unfavorable electrostatic interactions within the tightly packed protein core. nih.gov The outcome of a Phe → Phe(F5) mutation is therefore a delicate balance between these stabilizing and destabilizing effects. nih.gov
| Protein System | Mutation | Observed Effect on Stability | Reference |
|---|---|---|---|
| Chicken Villin Headpiece Subdomain (c-VHP) | Phe-10 → F5-Phe | Enhanced tertiary structural stability | nih.gov |
| Chicken Villin Headpiece Subdomain (c-VHP) | Other Phe → F5-Phe mutants (e.g., at positions 6 and 17) | Decrease in stability | nih.gov |
| Model Protein Systems | Multifluorination and iodination in the core | Substantial improvements in protein stability, but effects are often non-additive due to steric constraints. | nih.gov |
Advanced Research Applications and Emerging Areas of Boc L Pentafluorophenylalanine
N-(tert-Butoxycarbonyl)-L-pentafluorophenylalanine, commonly abbreviated as Boc-L-pentafluorophenylalanine, is a specialized amino acid derivative that has become an invaluable tool in advanced scientific research. chemimpex.com Its unique structure, which combines the bulky tert-butoxycarbonyl (Boc) protecting group with a perfluorinated phenyl ring, imparts specific physicochemical properties that researchers are leveraging in diverse fields ranging from medicine to materials science. chemimpex.comchemimpex.com The incorporation of fluorine atoms significantly alters characteristics such as hydrophobicity, electronic properties, and metabolic stability, making it a key building block for creating novel molecules with enhanced functions. chemimpex.comnih.gov
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of Boc-L-pentafluorophenylalanine synthesis is increasingly geared towards "green" and sustainable practices that minimize environmental impact while enhancing efficiency. ijsetpub.com Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant solvent waste. beilstein-journals.orgbeilstein-journals.org Emerging research focuses on overcoming these limitations through innovative approaches.
Key areas of development include:
Mechanochemistry: This solid-state approach reduces the need for bulk solvents, decreases reaction times, and can lead to higher yields. mdpi.com The application of mechanochemical protocols, such as ball milling, for the synthesis of complex amino acid derivatives is a promising avenue for the greener production of this compound and its analogues. mdpi.com
Enzymatic and Biocatalytic Methods: The use of enzymes, such as phenylalanine ammonia-lyases (PALs), offers a highly selective and environmentally benign route to synthesizing unnatural amino acids. nih.gov Future research will likely focus on engineering these enzymes to efficiently accommodate and process polyfluorinated substrates to generate the core amino acid of this compound. nih.govnih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. ijsetpub.com Developing flow-based syntheses for this compound could streamline its production, making it more accessible for large-scale applications.
Novel Catalytic Systems: Research into new catalysts, including those for cross-coupling reactions, can provide more direct and efficient pathways to fluorinated phenylalanine derivatives from readily available precursors. beilstein-journals.org The development of catalysts that are robust, recyclable, and operate under mild conditions is a significant goal.
These advancements aim to make the synthesis of this compound not only more economically viable but also aligned with the principles of sustainable chemistry. highfine.comrsc.org
Expanding Biological and Therapeutic Applications beyond Current Scope
The incorporation of pentafluorophenylalanine into peptides has already demonstrated significant potential in modulating their stability and activity. beilstein-journals.org Future research is set to build upon these findings, exploring a wider range of therapeutic and biological applications.
Antimicrobial Peptides (AMPs): The introduction of unnatural amino acids can enhance the proteolytic resistance of AMPs. nih.gov Future work will likely involve systematically incorporating this compound into AMP sequences to create peptides with increased stability in biological environments and potentially novel mechanisms of action against multidrug-resistant pathogens. nih.gov
Targeted Cancer Therapeutics: Peptides containing pentafluorophenylalanine can be designed to target specific receptors on cancer cells or to disrupt protein-protein interactions crucial for tumor growth. frontiersin.org Research is moving towards creating highly specific, potent, and stable peptide-based drugs for various cancers. The cytostatic properties of fluorinated aromatic amino acids suggest their potential as chemotherapeutic agents themselves. walshmedicalmedia.com
Drug Delivery and Biomaterials: The self-assembly properties of peptides containing fluorinated amino acids are being explored for the creation of novel biomaterials like hydrogels. frontiersin.orgacs.orgscispace.com These materials can be used for controlled drug release, tissue engineering, and as scaffolds in regenerative medicine. acs.orgnih.gov The thixotropic nature of some of these hydrogels makes them particularly suitable for injectable applications. scispace.com
Neurodegenerative Diseases: Peptides capable of crossing the blood-brain barrier (BBB) are of great interest for treating central nervous system (CNS) disorders. google.com Incorporating this compound could enhance the lipophilicity and stability of peptides designed to target pathological protein aggregates, such as amyloid-beta, implicated in Alzheimer's disease.
Table 1: Potential Future Therapeutic Applications
| Therapeutic Area | Potential Application of this compound Peptides | Rationale |
|---|---|---|
| Oncology | Development of proteolytically stable peptide-based anticancer agents. | Enhanced stability and potential for increased binding affinity to cancer-related protein targets. beilstein-journals.orgwalshmedicalmedia.com |
| Infectious Diseases | Creation of robust antimicrobial peptides (AMPs) against resistant bacteria. | Increased resistance to enzymatic degradation, leading to longer half-life and efficacy. nih.gov |
| Neurology | Design of peptides to cross the blood-brain barrier for treating CNS disorders. | Modulation of lipophilicity to improve BBB permeability and target protein aggregates. google.com |
| Regenerative Medicine | Formation of self-assembling peptide hydrogels for drug delivery and tissue scaffolding. | Unique self-assembly properties driven by fluorous and π-π interactions for creating advanced biomaterials. acs.orgnih.gov |
Advanced Computational and Structural Studies for Rational Design
The future of peptide design is intrinsically linked to the power of computational modeling and structural biology. These tools allow for the in silico prediction of how the incorporation of this compound will affect peptide structure, stability, and function, thereby facilitating a rational design approach rather than relying solely on empirical screening. kuleuven.be
Force Field Development: Accurate molecular dynamics (MD) simulations require precise force field parameters for unnatural amino acids. Recent efforts have focused on developing and validating force fields specifically for fluorinated aromatic amino acids, which will enable more reliable predictions of peptide conformation and dynamics. acs.org
19F NMR Spectroscopy: Pentafluorophenylalanine serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.govresearchgate.net This technique can provide detailed information on the local environment of the fluorinated residue within a protein or peptide, offering insights into folding, binding interactions, and conformational changes. nih.govnih.govgoogle.com Future applications will involve using ¹⁹F NMR to study complex biological systems in greater detail.
Rational Protein Engineering: Computational methods can predict the impact of substituting a natural amino acid with pentafluorophenylalanine on protein stability and protein-protein interactions. nih.govbyfounders.vc This allows for the targeted engineering of proteins with enhanced thermal or chemical stability, or with altered binding specificities for therapeutic or industrial applications. nih.govnih.gov For example, studies on the p53 tumor suppressor protein have used pentafluorophenylalanine to probe critical hydrophobic interactions. nih.gov
Table 2: Computational and Structural Methodologies
| Methodology | Application for this compound | Research Goal |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Predicting the conformational behavior of peptides containing pentafluorophenylalanine. | To understand the structural impact of incorporation and guide rational design. acs.org |
| ¹⁹F NMR Spectroscopy | Probing the local environment and interactions of the pentafluorophenyl group within a biomolecule. | To obtain detailed structural and dynamic information in solution. nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling electronic effects and interactions of the fluorinated ring with high accuracy. | To elucidate the nature of non-covalent interactions like anion-π and π-π stacking. kuleuven.be |
| Protein Design Algorithms | In silico design of proteins and peptides with desired properties by incorporating pentafluorophenylalanine. | To create novel biomolecules with enhanced stability or function. byfounders.vc |
Integration with High-Throughput Screening and Combinatorial Chemistry
To unlock the full potential of this compound, its use must be integrated with methods that allow for the rapid synthesis and screening of large numbers of different molecules. Combinatorial chemistry and high-throughput screening (HTS) provide the necessary platforms for this exploration. nih.gov
Combinatorial Libraries: this compound is an ideal building block for creating diverse peptide libraries. nih.govrsc.org Techniques like solid-phase peptide synthesis (SPPS) allow for the systematic incorporation of this unnatural amino acid at various positions within a peptide sequence, generating vast collections of novel molecules for screening. acu.edunih.gov
High-Throughput Screening (HTS): HTS technologies are essential for sifting through large combinatorial libraries to find "hits"—molecules with a desired biological activity. mdpi.com
NMR-Based Screening: ¹⁹F NMR-based screening methods, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), are particularly well-suited for libraries containing fluorinated compounds. google.comacs.org They offer a rapid and sensitive way to detect binding events between a target protein and a fluorinated ligand. acs.org
Fluorescence-Activated Cell Sorting (FACS): For cell-based assays, FACS can be used to screen libraries of peptides displayed on the surface of cells, allowing for the rapid isolation of variants with improved binding or functional properties. mdpi.com
The synergy between the synthetic versatility offered by this compound and the screening power of HTS and combinatorial chemistry will accelerate the discovery of new peptide-based therapeutics and research tools. nih.govrsc.org
Q & A
Q. What are the standard protocols for synthesizing Boc-L-Pentafluorophenylalanine in peptide research?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) protection. The Boc group is introduced to the amino group of L-pentafluorophenylalanine under anhydrous conditions with dicyclohexylcarbodiimide (DCC) as a coupling agent. After deprotection with trifluoroacetic acid (TFA), the compound is purified via reverse-phase HPLC. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and F NMR to confirm regioselective pentafluorination and Boc group integrity.
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for : 381.29 g/mol). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .
Q. What precautions are essential when handling this compound in the lab?
- Use chemical-resistant gloves (nitrile), safety goggles, and lab coats.
- Work in a fume hood to avoid inhalation of fine powders.
- Store at 0–6°C in airtight containers to prevent moisture absorption.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?
Coupling efficiency depends on:
- Activation Reagents : Use HOBt/DIC or PyBOP to reduce racemization.
- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility.
- Monitoring : Kaiser test or FT-IR to confirm complete coupling. Low yields may indicate steric hindrance from pentafluorophenyl groups; pre-activation or extended reaction times (12–24 hrs) may be required .
Q. What strategies resolve contradictions in NMR data for this compound derivatives?
- Solvent Effects : Use deuterated DMSO or CDCl to minimize solvent-induced peak shifts.
- 2D NMR : HSQC and HMBC to assign ambiguous F signals.
- Purity Verification : Re-crystallize or re-purify samples if unexpected peaks persist. Cross-validate findings with computational models (e.g., DFT calculations for expected chemical shifts) .
Q. How does this compound enhance peptide stability in drug design?
The pentafluorophenyl group increases metabolic stability by:
- Electron-Withdrawing Effects : Reducing susceptibility to enzymatic cleavage.
- Hydrophobic Interactions : Enhancing binding affinity to hydrophobic protein pockets. Studies on analogous fluorinated phenylalanine derivatives show improved pharmacokinetic profiles in protease inhibitors .
Q. What are common pitfalls in the purification of this compound?
- Solvent Incompatibility : Avoid aqueous buffers during initial purification; use ethyl acetate/hexane gradients.
- Column Chromatography : Silica gel may interact with fluorine atoms; test retention factors (R) before scaling up.
- Crystallization Challenges : Use mixed solvents (e.g., ethanol/water) and slow cooling to obtain high-purity crystals .
Q. How to ensure reproducibility in this compound-based experiments?
- Detailed Protocols : Document exact molar ratios, solvent grades, and temperature controls.
- Batch Consistency : Characterize each synthesis batch via HPLC and NMR.
- Peer Review : Share raw data and spectra in supplementary materials for independent validation .
Methodological Guidelines
- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as exploring fluorinated amino acids in antiviral peptide design .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full synthetic procedures, spectral data, and purity metrics in supplementary files .
- Conflict Resolution : Address contradictory results by revisiting reaction conditions or consulting fluorination reaction databases (e.g., Reaxys) for precedent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
